molecular formula C18H22N4O2 B6751535 (2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone

(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone

Cat. No.: B6751535
M. Wt: 326.4 g/mol
InChI Key: WKNOFEPTASUWBH-UHFFFAOYSA-N
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Description

(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group substituted with a prop-2-enoxy group and a triazolyl-azepanyl methanone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone typically involves multiple steps:

  • Formation of the Prop-2-enoxyphenyl Intermediate

      Starting Materials: Phenol, allyl bromide.

      Reaction Conditions: The phenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the prop-2-enoxyphenyl intermediate.

  • Synthesis of the Triazolyl-Azepanyl Intermediate

      Starting Materials: Azepane, triazole.

      Reaction Conditions: The azepane is functionalized with a triazole ring through a cyclization reaction, often using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Coupling of Intermediates

      Starting Materials: Prop-2-enoxyphenyl intermediate, triazolyl-azepanyl intermediate.

      Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or

Properties

IUPAC Name

(2-prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-14-24-17-8-4-3-7-16(17)18(23)21-11-5-6-15(9-12-21)22-13-10-19-20-22/h2-4,7-8,10,13,15H,1,5-6,9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOFEPTASUWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)N2CCCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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